![molecular formula C12H17NO2S B2585096 Methyl 2-amino-4-cyclohexylthiophene-3-carboxylate CAS No. 10413-33-9](/img/structure/B2585096.png)
Methyl 2-amino-4-cyclohexylthiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 2-amino-4-cyclohexylthiophene-3-carboxylate (MACT) is a thiophene-based, water-soluble compound that has been studied for its potential applications in various areas of scientific research. The compound was first synthesized in 2004 and has since been used in a variety of in vitro and in vivo experiments. In addition, MACT has been studied for its potential as an inhibitor of acetylcholinesterase (AChE), an enzyme involved in the breakdown of acetylcholine, a neurotransmitter. MACT has also been found to possess significant biological activity and demonstrate a variety of biochemical and physiological effects.
Scientific Research Applications
Medicinal Chemistry: Anticancer Agents
Thiophene derivatives, like Methyl 2-amino-4-cyclohexylthiophene-3-carboxylate, are known for their pharmacological properties. They have been studied for their potential as anticancer agents due to their ability to interfere with various biological pathways involved in cancer cell proliferation .
Anti-inflammatory Drugs
The anti-inflammatory properties of thiophene compounds make them candidates for the development of new nonsteroidal anti-inflammatory drugs (NSAIDs). Research has shown that modifying the thiophene structure can lead to compounds with improved efficacy and reduced side effects .
Antimicrobial Applications
Thiophene derivatives exhibit antimicrobial activity, making them useful in the search for new antibiotics. Methyl 2-amino-4-cyclohexylthiophene-3-carboxylate could serve as a precursor for developing compounds that target resistant bacterial strains .
Material Science: Organic Semiconductors
In material science, thiophene-based molecules are integral to the advancement of organic semiconductors. They are used in the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), owing to their excellent electronic properties .
Corrosion Inhibitors
Industrial applications of thiophene derivatives include their use as corrosion inhibitors. These compounds can form protective layers on metals, preventing oxidation and degradation .
Anesthetic Agents
Some thiophene derivatives are utilized as anesthetics. For instance, articaine, which contains a thiophene ring, is used as a dental anesthetic in Europe. This highlights the potential of Methyl 2-amino-4-cyclohexylthiophene-3-carboxylate in synthesizing new anesthetic agents .
Voltage-Gated Sodium Channel Blockers
Thiophene compounds have been used to block voltage-gated sodium channels, which are crucial in the transmission of nerve impulses. This application is significant in the development of drugs for neurological disorders .
Anti-Atherosclerotic Properties
Research into thiophene derivatives has also explored their use in treating atherosclerosis. These compounds may inhibit the formation of arterial plaques, thus preventing heart disease .
properties
IUPAC Name |
methyl 2-amino-4-cyclohexylthiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2S/c1-15-12(14)10-9(7-16-11(10)13)8-5-3-2-4-6-8/h7-8H,2-6,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOUVICCLXVZKIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1C2CCCCC2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-4-cyclohexylthiophene-3-carboxylate | |
CAS RN |
10413-33-9 |
Source
|
Record name | methyl 2-amino-4-cyclohexylthiophene-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.